Cas no 1270461-30-7 (1-(3-fluoro-5-methylphenyl)ethan-1-amine)
1-(3-fluoro-5-methylphenyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(3-FLUORO-5-METHYLPHENYL)ETHAN-1-AMINE
- 1-(3-fluoro-5-methylphenyl)ethanamine
- Benzenemethanamine, 3-fluoro-α,5-dimethyl-
- CS-0306318
- AKOS006344352
- EN300-1825755
- SCHEMBL17041581
- 1270461-30-7
- 1-(5-fluoro-3-methylphenyl)ethylamine
- A1-14846
- 1-(3-fluoro-5-methylphenyl)ethan-1-amine
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- Inchi: 1S/C9H12FN/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5,7H,11H2,1-2H3
- InChI Key: TUCZNYBUCHPPMT-UHFFFAOYSA-N
- SMILES: FC1C=C(C)C=C(C=1)C(C)N
Computed Properties
- Exact Mass: 153.095377549g/mol
- Monoisotopic Mass: 153.095377549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.041±0.06 g/cm3(Predicted)
- Boiling Point: 205.6±25.0 °C(Predicted)
- pka: 8.76±0.10(Predicted)
1-(3-fluoro-5-methylphenyl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1825755-1g |
1-(3-fluoro-5-methylphenyl)ethan-1-amine |
1270461-30-7 | 1g |
$699.0 | 2023-09-19 | ||
| Enamine | EN300-1825755-5g |
1-(3-fluoro-5-methylphenyl)ethan-1-amine |
1270461-30-7 | 5g |
$2028.0 | 2023-09-19 | ||
| Enamine | EN300-1825755-10g |
1-(3-fluoro-5-methylphenyl)ethan-1-amine |
1270461-30-7 | 10g |
$3007.0 | 2023-09-19 | ||
| Enamine | EN300-1825755-0.05g |
1-(3-fluoro-5-methylphenyl)ethan-1-amine |
1270461-30-7 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1825755-0.1g |
1-(3-fluoro-5-methylphenyl)ethan-1-amine |
1270461-30-7 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1825755-0.25g |
1-(3-fluoro-5-methylphenyl)ethan-1-amine |
1270461-30-7 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1825755-0.5g |
1-(3-fluoro-5-methylphenyl)ethan-1-amine |
1270461-30-7 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1825755-1.0g |
1-(3-fluoro-5-methylphenyl)ethan-1-amine |
1270461-30-7 | 1g |
$871.0 | 2023-06-02 | ||
| Enamine | EN300-1825755-2.5g |
1-(3-fluoro-5-methylphenyl)ethan-1-amine |
1270461-30-7 | 2.5g |
$1370.0 | 2023-09-19 | ||
| Enamine | EN300-1825755-5.0g |
1-(3-fluoro-5-methylphenyl)ethan-1-amine |
1270461-30-7 | 5g |
$2525.0 | 2023-06-02 |
1-(3-fluoro-5-methylphenyl)ethan-1-amine Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 1-(3-fluoro-5-methylphenyl)ethan-1-amine
Introduction to 1-(3-fluoro-5-methylphenyl)ethan-1-amine (CAS No. 1270461-30-7)
1-(3-fluoro-5-methylphenyl)ethan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1270461-30-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic amines, characterized by its unique structural and electronic properties derived from its fluorinated and methyl-substituted phenyl ring. The presence of a fluorine atom at the 3-position and a methyl group at the 5-position introduces distinct pharmacophoric features, making it a promising candidate for further exploration in drug discovery and development.
The chemical structure of 1-(3-fluoro-5-methylphenyl)ethan-1-amine consists of an ethylamine side chain attached to a benzene ring that is modified with a fluorine atom and a methyl group. This configuration imparts specific electronic and steric properties, which can influence its interaction with biological targets. The fluorine atom, known for its ability to enhance metabolic stability and binding affinity, plays a crucial role in modulating the pharmacokinetic profile of the compound. Similarly, the methyl group contributes to steric hindrance, potentially affecting the compound's selectivity and efficacy.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their diverse biological activities and potential therapeutic applications. 1-(3-fluoro-5-methylphenyl)ethan-1-amine has been studied for its potential role in various pharmacological contexts, including central nervous system (CNS) disorders, inflammatory diseases, and oncological applications. The fluorine substituent, in particular, has been shown to improve the bioavailability and duration of action of several drugs, making it an attractive feature for medicinal chemists.
One of the most compelling aspects of 1-(3-fluoro-5-methylphenyl)ethan-1-amine is its versatility in serving as a building block for more complex drug molecules. Researchers have utilized this compound as a precursor in synthesizing novel analogs with enhanced pharmacological properties. For instance, derivatives of this compound have been explored for their potential as kinase inhibitors, which are critical in targeting various types of cancer. The combination of the fluoro and methyl groups provides a scaffold that can be modified to optimize binding interactions with specific enzymes or receptors.
The synthesis of 1-(3-fluoro-5-methylphenyl)ethan-1-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, cross-coupling reactions, and functional group transformations. Advanced techniques such as palladium-catalyzed cross-coupling have been employed to introduce the fluorine and methyl groups efficiently. The synthesis process also emphasizes green chemistry principles to minimize waste and improve sustainability.
From a computational chemistry perspective, 1-(3-fluoro-5-methylphenyl)ethan-1-amine has been subjected to molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into how the fluorine and methyl substituents influence the compound's binding affinity and selectivity. For example, computational analysis has revealed that the fluorine atom enhances hydrogen bonding capabilities, while the methyl group helps in positioning key functional groups within optimal binding pockets.
The pharmacological evaluation of 1-(3-fluoro-5-methylphenyl)ethan-1-amine has demonstrated promising results in preclinical studies. In vitro assays have shown that this compound exhibits inhibitory activity against certain enzymes relevant to therapeutic intervention. Additionally, animal models have provided evidence of its potential therapeutic effects without significant side effects. These findings have laid the groundwork for further clinical investigations to assess its safety and efficacy in human populations.
The regulatory landscape for 1-(3-fluoro-5-methylphenyl)ethan-1-amine is governed by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Compliance with Good Manufacturing Practices (GMP) is essential for ensuring the quality and consistency of pharmaceutical-grade material. Researchers are also exploring regulatory pathways for novel drug candidates derived from this compound to bring new treatments to market efficiently.
The future prospects for 1-(3-fluoro-5-methylphenyl)ethan-1-amine are promising, with ongoing research focusing on expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of new derivatives with improved pharmacological profiles. Advances in synthetic methodologies will also contribute to making this compound more accessible for drug discovery programs worldwide.
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